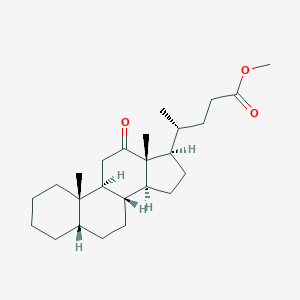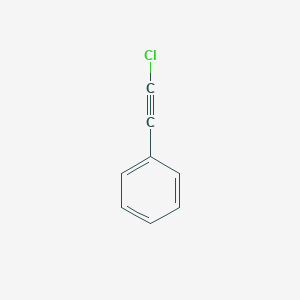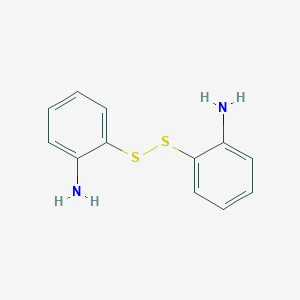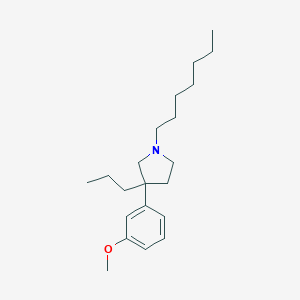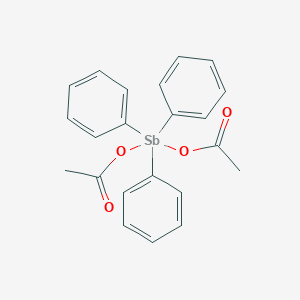
Methylenecyclobutane
Vue d'ensemble
Description
Synthesis Analysis
Methylenecyclobutane and its derivatives can be synthesized through various methods. One notable approach is the Ca(OH)₂-catalyzed direct condensation of cyclobutanone with aldehydes, followed by Baeyer–Villiger oxidation to produce 4-methylenebutanolides. This method is green and stereospecific, offering a straightforward route to 2-methylenecyclobutanones, which are valuable building blocks in synthesis due to their potential to undergo further chemical transformations (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of methylenecyclobutane has been examined through combined analysis of electron diffraction and spectroscopic data. The molecule exhibits large-amplitude ring-puckering motion with a barrier at the planar form, highlighting its dynamic structural behavior in the vapor phase. Key bond lengths and angles have been determined, providing insight into the molecule's structural characteristics (Shen et al., 1991).
Chemical Reactions and Properties
Methylenecyclobutane undergoes various chemical reactions, displaying a broad range of reactivities. For instance, its reaction with acyl chlorides in the presence of aluminum chloride leads to the formation of substituted cyclopentene derivatives via ring enlargement, showcasing its versatility in synthetic chemistry (Jiang & Shi, 2008). Additionally, cyclopropanation reactions of methylenecyclobutanes using ethyl nitrodiazoacetate have been explored, enabling the synthesis of spirohexane amino acids through a three-step synthesis process (Yashin et al., 2003).
Physical Properties Analysis
The physical properties of methylenecyclobutane, such as melting and boiling points, solubility, and density, are crucial for understanding its behavior in different environments and applications. However, specific data on these properties are not detailed in the provided references and would typically be found in specialized chemical databases or experimental studies focused on physical characterization.
Chemical Properties Analysis
The chemical properties of methylenecyclobutane, including reactivity with various reagents, stability under different conditions, and its propensity to undergo specific reactions, are highlighted by its reactions with a broad range of reagents. Its versatility is evident from the synthesis methods and reaction mechanisms, which exploit its unique structural features for the construction of complex molecules (Vinogradov & Zinenkov, 1996).
Applications De Recherche Scientifique
1. Synthesis and Properties Methylenecyclobutane has been extensively studied for its synthesis, properties, and chemical transformations. These studies include investigations of reactions with a wide range of reagents, highlighting its versatile nature in chemical synthesis (Vinogradov & Zinenkov, 1996).
2. Cycloaddition Reactions The compound is used in [2+2] cycloaddition reactions, notably with allenyl sulfides and electron-deficient olefins, facilitated by Lewis acids. This process is notable for its high enantioselectivity when using chiral titanium reagents (Hayashi, Niihata, & Narasaka, 1990).
3. Polymerization Methylenecyclobutane has been polymerized using LEWIS acids and catalysts derived from transition metals. The resulting polymers exhibit a mix of cyclic and ethylenic structures, with applications in materials science (Pinazzi & Brossas, 1969).
4. Ring Expansion to Cyclopentanones Palladium(II)-catalyzed ring expansion of methylenecyclobutanes produces cyclopentanones, a reaction applicable in organic synthesis (Boontanonda & Grigg, 1977).
5. Antiviral Agents Methylenecyclobutane analogues of nucleosides have shown potential as antiviral agents, particularly against Epstein-Barr virus, demonstrating its application in medicinal chemistry (Wang, Kern, & Žemlička, 2002).
6. Acylation for Cyclopentene Synthesis Its reactions with acyl chlorides, facilitated by aluminum chloride, result in substituted cyclopentene derivatives, a method useful in synthetic organic chemistry (Jiang & Shi, 2008).
7. Construction of Bicyclo[5.2.0]nonenone Skeleton Methylenecyclobutanes are used in constructing complex molecular structures like bicyclo[5.2.0]nonenone skeletons, illustrating its utility in advanced synthetic methods (Hojo, Tomita, Hirohara, & Hosomi, 1993).
8. Dynamic Equilibrium Studies The dynamic equilibrium between various forms of methylenecyclobutane has been investigated, providing insights into its chemical behavior under different conditions (Gridnev, Gursky, & Bubnov, 1996).
9. Microwave Spectrum Analysis Studies on the microwave spectrum of methylenecyclobutane reveal information about its molecular structure and behavior, contributing to our understanding of molecular dynamics (Scharpen & Laurie, 1968).
10. Radical Approach in Hydroxylation Methylenecyclobutanes have been used in radical reactions for hydroxylation and acetoxylation, showcasing its role in radical chemistry (Jiang, Wei, & Shi, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methylidenecyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-5-3-2-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRVGKYPAOQVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061519 | |
| Record name | Cyclobutane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylenecyclobutane | |
CAS RN |
1120-56-5 | |
| Record name | Methylenecyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenecyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLENECYCLOBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutane, methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclobutane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenecyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENECYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ0GB8VNX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
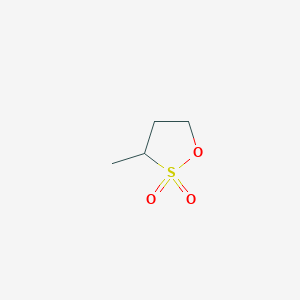
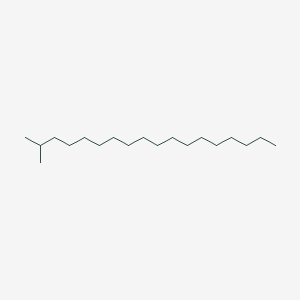
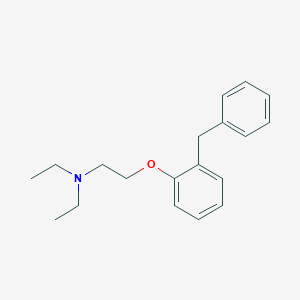
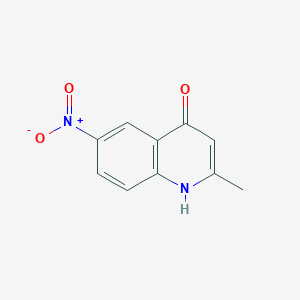
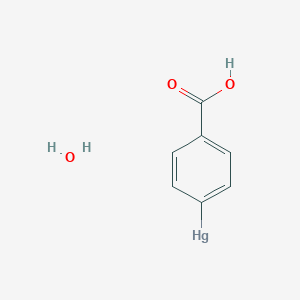
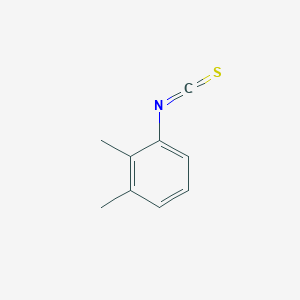

![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
